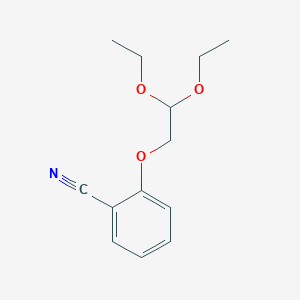

2-(2,2-Diethoxyethoxy)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(2,2-diethoxyethoxy)benzonitrile |

InChI |

InChI=1S/C13H17NO3/c1-3-15-13(16-4-2)10-17-12-8-6-5-7-11(12)9-14/h5-8,13H,3-4,10H2,1-2H3 |

InChI Key |

RBWUCTVJBCGOJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COC1=CC=CC=C1C#N)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 2 2,2 Diethoxyethoxy Benzonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(2,2-diethoxyethoxy)benzonitrile, the most logical and common disconnection occurs at the ether bond (C-O), as this simplifies the molecule into two key fragments. This approach is a cornerstone of planning organic syntheses. youtube.com

The primary disconnection severs the bond between the phenoxy oxygen and the adjacent carbon of the diethoxyethoxy side chain. This leads to two precursor synthons: a 2-cyanophenoxide anion and a diethoxyethoxy carbocation equivalent. These synthons correspond to the practical reagents 2-cyanophenol and a halo-diethoxyethane derivative, such as 2-bromo-1,1-diethoxyethane. This strategy is favored because it breaks the molecule down into two manageable and synthetically accessible precursors.

A secondary, less direct disconnection strategy could target the cyano group (-CN) on the aromatic ring. This would involve a functional group interconversion (FGI), potentially tracing the nitrile back to a primary amide, a carboxylic acid, or a halogen, which could then be converted to the nitrile in a later synthetic step. However, the ether disconnection remains the most direct and efficient route.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

| Disconnection Type | Bond Cleaved | Precursor 1 | Precursor 2 |

|---|---|---|---|

| Primary | Aryl Ether C-O | 2-Cyanophenol | 2-Bromo-1,1-diethoxyethane |

| Secondary (FGI) | C-CN | 2-(2,2-Diethoxyethoxy)aniline | N/A (Diazotization/Sandmeyer) |

| Secondary (FGI) | C-CN | 2-(2,2-Diethoxyethoxy)benzoic acid | N/A (Conversion to amide then nitrile) |

Strategies for Constructing the this compound Scaffold

The construction of the target molecule is primarily achieved by forming the ether linkage onto a pre-functionalized benzonitrile (B105546) ring.

Etherification Approaches to the Diethoxyethoxy Moiety

The most prominent and widely used method for forming the ether linkage in this compound is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. wikipedia.orgmasterorganicchemistry.com

In this specific synthesis, 2-cyanophenol is first deprotonated by a suitable base to form the more nucleophilic 2-cyanophenoxide ion. Common bases for this step include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH). byjus.commasterorganicchemistry.com The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 2-bromo-1,1-diethoxyethane. wikipedia.org The reaction proceeds via a backside attack, displacing the halide leaving group in a single, concerted step to form the desired ether. wikipedia.orgbyjus.com

For the Williamson ether synthesis to be effective, the alkyl halide should ideally be primary to minimize competing elimination reactions (E2). youtube.com Since 2-bromo-1,1-diethoxyethane is a primary halide, it is an excellent substrate for this SN2 reaction. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), to facilitate the SN2 mechanism. byjus.com Reaction times can range from 1 to 8 hours at temperatures between 50-100 °C. byjus.com

Table 2: Typical Conditions for Williamson Ether Synthesis

| Component | Example | Role | Source |

|---|---|---|---|

| Phenol | 2-Cyanophenol | Nucleophile Precursor | byjus.com |

| Alkyl Halide | 2-Bromo-1,1-diethoxyethane | Electrophile | wikipedia.org |

| Base | K2CO3, NaH, KOH | Deprotonates phenol | byjus.commasterorganicchemistry.com |

| Solvent | Acetonitrile, DMF | Reaction Medium | byjus.com |

| Temperature | 50-100 °C | Provides Activation Energy | byjus.com |

Benzonitrile Ring Functionalization Pathways

The key precursor, 2-cyanophenol, can be prepared through several established routes. The choice of pathway often depends on the availability and cost of the starting materials. One major industrial method for producing benzonitriles is the ammoxidation of the corresponding alkylbenzene. medcraveonline.com In this process, a methyl group on the benzene (B151609) ring is converted directly to a nitrile group in the presence of ammonia (B1221849), oxygen, and a transition metal oxide catalyst. medcraveonline.com Therefore, 2-cresol could potentially be a starting material, although the presence of the hydroxyl group would complicate this specific transformation.

A more common laboratory-scale synthesis involves the transformation of other functional groups on the benzene ring. For instance, 2-hydroxybenzoic acid can be converted into 2-hydroxybenzamide, which is then dehydrated using reagents like thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5) to yield 2-cyanophenol. This multi-step process is a reliable way to introduce the nitrile functionality. google.com

Another pathway is the Sandmeyer reaction, starting from 2-aminophenol. The amino group is first diazotized using nitrous acid (generated in situ from NaNO2 and a strong acid), and the resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution to install the cyano group.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

One key area for improvement is the use of catalysis. Phase-transfer catalysis in the Williamson ether synthesis is a greener alternative to using stoichiometric amounts of strong bases in hazardous solvents. byjus.com A phase-transfer catalyst can shuttle the phenoxide ion from an aqueous or solid phase into the organic phase containing the alkyl halide, allowing the reaction to proceed efficiently with milder bases like sodium hydroxide and without the need for anhydrous, aprotic solvents.

In the context of producing the benzonitrile precursor, the development of highly selective catalysts for ammoxidation represents a significant green advancement. Modern catalysts based on transition metal oxide clusters within zeolite pores can achieve high selectivity (up to 99%) and efficiency, reducing the formation of unwanted byproducts like CO2. medcraveonline.com These catalytic methods often operate under milder conditions than traditional synthetic routes, which may involve stoichiometric and hazardous reagents. medcraveonline.comgoogle.com The use of light or heat to initiate reactions with persulfates, as seen in the bromination of cyanophenol, can also be considered a greener approach by avoiding harsher chemical oxidants. google.com

Catalytic Systems in the Synthesis of this compound

Catalysis is integral to the efficient and selective synthesis of both the final product and its precursors.

Phase-Transfer Catalysts: For the Williamson ether synthesis step, quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) are effective phase-transfer catalysts. They facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, improving reaction rates and yields. byjus.com

Transition Metal Oxide Catalysts: In the synthesis of the benzonitrile moiety via ammoxidation, catalysts are crucial. Mixed transition metal oxides, often containing vanadium, molybdenum, or nickel, are used industrially. medcraveonline.com Advanced systems utilize these metal oxides fabricated within the pores of zeolites, which provides a confined sub-nano space for the reaction. This confinement enhances selectivity by suppressing side reactions like combustion. medcraveonline.com

Lewis Acid Catalysts: In some functionalization pathways of aromatic rings, Lewis acids such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) are employed. google.com For example, they can be used in Friedel-Crafts type reactions or to facilitate demethylation steps in the synthesis of hydroxylated benzophenones, which share structural motifs with the precursors discussed. google.com

Radical Initiators: In certain functionalization reactions, such as the bromination of phenols, persulfates like potassium persulfate can be used. google.com Under heat or light, these generate radical species that drive the reaction, providing an alternative to traditional electrophilic aromatic substitution methods that might require strong acids. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula | Role/Mention |

|---|---|---|

| This compound | C13H17NO3 | Target Molecule |

| 2-Cyanophenol | C7H5NO | Precursor |

| 2-Bromo-1,1-diethoxyethane | C6H13BrO2 | Precursor |

| Sodium Hydride | NaH | Base |

| Potassium Carbonate | K2CO3 | Base |

| Acetonitrile | C2H3N | Solvent |

| N,N-Dimethylformamide (DMF) | C3H7NO | Solvent |

| 2-Hydroxybenzoic Acid | C7H6O3 | Precursor to Precursor |

| 2-Cresol | C7H8O | Potential Precursor |

| 2-Aminophenol | C6H7NO | Potential Precursor |

| Copper(I) Cyanide | CuCN | Reagent (Sandmeyer Reaction) |

| Tetrabutylammonium Bromide | C16H36BrN | Phase-Transfer Catalyst |

| Aluminum Chloride | AlCl3 | Lewis Acid Catalyst |

Mechanistic Investigations of Chemical Transformations Involving 2 2,2 Diethoxyethoxy Benzonitrile

Reactivity of the Nitrile Functionality

The nitrile (-C≡N) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. This inherent electrophilicity allows it to participate in a variety of reactions. numberanalytics.comnumberanalytics.com

Nucleophilic Additions and Cycloaddition Reactions (e.g., [3+2] cycloaddition)

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form imine anions, which upon hydrolysis yield ketones. Weaker nucleophiles typically require activation of the nitrile group, for instance by protonation under acidic conditions.

The nitrile group can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org A common example is the [3+2] cycloaddition with nitrile oxides, which are often generated in situ from oximes. uchicago.edu This reaction leads to the formation of five-membered heterocyclic rings, such as isoxazolines. The regioselectivity of these cycloadditions is governed by frontier molecular orbital interactions between the dipole (e.g., a nitrone) and the dipolarophile (the nitrile). wikipedia.org For instance, the reaction of a nitrone with an alkene is a well-established method for synthesizing isoxazolidine (B1194047) rings. wikipedia.org While specific studies on 2-(2,2-Diethoxyethoxy)benzonitrile are not prevalent, its nitrile group is expected to undergo such cycloadditions. uchicago.eduorganic-chemistry.org

Table 1: Examples of [3+2] Cycloaddition Reactions

| Dipole | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| Nitrone | Alkene | Isoxazolidine | wikipedia.org |

| Nitrile Oxide | Alkyne | Isoxazole | uchicago.edu |

| Azide | Alkyne | Triazole | uchicago.edu |

Transformations to Carboxylic Acid Derivatives and Amines

The nitrile functionality is a valuable precursor for the synthesis of both carboxylic acids and primary amines.

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgresearchgate.net The reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. Protonation of the nitrile nitrogen activates it towards nucleophilic attack by water, eventually forming the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), also effects hydrolysis. weebly.comresearchgate.net This process initially forms a carboxylate salt, which must be subsequently acidified with a strong acid to yield the free carboxylic acid. libretexts.org

Table 2: General Conditions for Nitrile Hydrolysis

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. nih.govorganic-chemistry.org

Catalytic Hydrogenation: This method involves hydrogen gas and a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). To prevent the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. commonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or diisopropylaminoborane (B2863991), are also used and can offer different selectivity profiles. nih.govcommonorganicchemistry.com For example, diisopropylaminoborane in the presence of catalytic lithium borohydride (B1222165) reduces a wide array of aromatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org

Table 3: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| H2, Raney Ni | Ethanol/Ammonia | High Pressure, Heat | commonorganicchemistry.com |

| LiAlH4 | THF, Diethyl ether | Reflux, then H2O quench | commonorganicchemistry.com |

| BH3-THF | THF | Heat | commonorganicchemistry.com |

| Diisopropylaminoborane / LiBH4 | THF | Ambient or Reflux | nih.gov |

Chemical Behavior of the Diethoxyethoxy Acetal (B89532) Group

The 2-(2,2-diethoxyethoxy) substituent contains two distinct features: a diethyl acetal and two ether linkages.

Acetal Hydrolysis and Derivatization Reactions

Acetals serve as protecting groups for aldehydes and ketones because they are stable under neutral and basic conditions but are readily hydrolyzed in the presence of aqueous acid. The hydrolysis of the diethyl acetal in this compound would regenerate the corresponding aldehyde, 2-(2-oxoethoxy)benzonitrile, and two equivalents of ethanol. The mechanism involves protonation of one of the alkoxy oxygens, converting it into a good leaving group. Subsequent elimination and attack by water lead to the final products. This reaction is reversible, and driving it towards the aldehyde requires an excess of water.

Stability and Reactivity Profile of the Ether Linkage

The ether bonds (C-O-C) within the diethoxyethoxy group are generally very stable. schem.jp Like other polyethers such as polyethylene (B3416737) glycol (PEG), these linkages are resistant to a wide range of chemical conditions, including attack by most oxidizing and reducing agents, as well as bases. youtube.com Cleavage of ether bonds typically requires harsh conditions, such as heating at high temperatures with strong acids (e.g., HBr or HI). schem.jp Therefore, under the conditions typically used for modifying the nitrile or the aromatic ring, the ether linkages of the side chain are expected to remain intact. While poly(ether-urethanes) are known to be susceptible to thermo-oxidative degradation, the ether bonds themselves are more resistant to hydrolysis than ester bonds. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile (B105546) Ring

The reactivity of the benzene (B151609) ring towards substitution reactions is governed by the electronic properties of its existing substituents: the nitrile group and the ortho-alkoxy group. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.combyjus.com The substituents on the ring determine both the rate of reaction and the position of the incoming electrophile (regioselectivity). libretexts.orgpressbooks.pub

Cyano Group (-CN): The nitrile group is a powerful electron-withdrawing group due to both induction and resonance. vaia.comyoutube.com It strongly deactivates the ring towards electrophilic attack, making the reaction slower than with benzene. libretexts.org It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. youtube.comorganicchemistrytutor.com

Alkoxy Group (-OR): The 2-(2,2-diethoxyethoxy) group is an alkoxy substituent. The oxygen atom donates electron density to the ring through resonance, which is a stronger effect than its inductive withdrawal. libretexts.org This makes the alkoxy group an activating group, increasing the rate of EAS compared to benzene. organicchemistrytutor.comlibretexts.org It is an ortho, para-director. libretexts.orgpressbooks.pub

In this compound, these two groups have opposing effects. The strong activating, ortho, para-directing alkoxy group will dominate over the strong deactivating, meta-directing cyano group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the alkoxy group (positions 3 and 5). Position 6 is sterically hindered by the bulky side chain.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Effect | Reference |

|---|---|---|---|---|

| -CN | Electron-Withdrawing | Strongly Deactivating | Meta | vaia.comyoutube.com |

| -OR (Alkoxy) | Electron-Donating | Strongly Activating | Ortho, Para | libretexts.orgpressbooks.pub |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group on the ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups. numberanalytics.comlibretexts.org

Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group that activates the ring for SNAr, especially when positioned ortho or para to a suitable leaving group (like a halogen). numberanalytics.comwikipedia.org It stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgpressbooks.pub

Alkoxy Group (-OR): Electron-donating groups like alkoxy substituents generally deactivate the ring towards nucleophilic attack by increasing its electron density. numberanalytics.com

For this compound itself, a typical SNAr reaction is unlikely as it lacks a good leaving group on the aromatic ring. However, if a leaving group were present (e.g., a halogen at the 4- or 6-position), the activating effect of the cyano group would facilitate its displacement by a strong nucleophile.

Therefore, the section "3.4. Radical Reactions and Photochemical Transformations of this compound" cannot be provided at this time due to the absence of relevant research findings. Further investigation into specialized chemical databases or primary research literature may be required to obtain the necessary information.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,2 Diethoxyethoxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. nih.govepa.gov For 2-(2,2-diethoxyethoxy)benzonitrile, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like NOESY, provide critical data on the molecule's conformation and the spatial relationships between its atoms. nih.gov

The analysis of chemical shifts and coupling constants in the ¹H NMR spectrum allows for the assignment of each proton to its specific position within the molecule. The aromatic protons of the benzonitrile (B105546) ring typically appear in the downfield region, while the protons of the diethoxyethoxy group are found in the upfield region. The splitting patterns of these signals, governed by spin-spin coupling, reveal the connectivity between adjacent non-equivalent protons.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for conformational analysis. mdpi.com NOESY detects through-space interactions between protons that are in close proximity, providing insights into the molecule's preferred three-dimensional structure in solution. For this compound, NOESY can help determine the relative orientation of the benzonitrile ring and the flexible diethoxyethoxy side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 110 - 135 |

| O-CH₂ (ethoxy) | 3.5 - 3.8 | 60 - 70 |

| CH (acetal) | 4.8 - 5.2 | 95 - 105 |

| O-CH₂ (ethoxy) | 3.5 - 3.8 | 60 - 70 |

| CH₃ (ethoxy) | 1.1 - 1.3 | 14 - 16 |

| Nitrile Carbon | - | 115 - 120 |

| Quaternary Aromatic C | - | 155 - 165 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared and Raman Vibrational Spectroscopy for Functional Group and Molecular Dynamics Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. msu.eduosti.gov The covalent bonds within a molecule are not static; they stretch and bend at specific frequencies corresponding to the energy of infrared radiation. msu.edu

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. nist.govresearchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. msu.edulibretexts.org The ether linkages (C-O-C) will show strong stretching bands in the 1000-1300 cm⁻¹ region, and the aliphatic C-H bonds of the ethoxy groups will have stretching vibrations in the 2850-3000 cm⁻¹ range. msu.edulibretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This often results in different vibrational modes being active in each technique, providing a more complete picture of the molecule's vibrational landscape. For instance, the symmetric stretching of non-polar bonds can be more prominent in Raman spectra.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (C-O-C) | Stretching | 1000 - 1300 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. nih.gov It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecule. nih.govraco.cat In these experiments, the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the ether linkages and the loss of ethoxy groups. The analysis of these fragmentation patterns helps to piece together the connectivity of the molecule, confirming the structure determined by other spectroscopic methods. core.ac.ukresearchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Exact Mass |

| [M+H]⁺ | C₁₃H₁₈NO₃⁺ |

| [M+Na]⁺ | C₁₃H₁₇NNaO₃⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. This would allow for a direct visualization of the molecule's three-dimensional structure, offering a static picture that complements the dynamic information obtained from solution-state NMR studies.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. Since this compound is not inherently chiral, it would not be expected to exhibit a signal in ECD or VCD spectroscopy.

However, if the molecule were to be studied in a chiral environment, such as bound to a chiral host molecule or in a chiral solvent, induced circular dichroism could potentially be observed. This would provide information about the interactions between the molecule and its chiral surroundings.

Computational Chemistry and Theoretical Studies of 2 2,2 Diethoxyethoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2,2-diethoxyethoxy)benzonitrile at the atomic level. These calculations allow for the optimization of the molecule's geometry and the elucidation of its electronic structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. derpharmachemica.com It offers a balance between accuracy and computational cost, making it suitable for studying medium to large molecules like this compound. derpharmachemica.com DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), are instrumental in determining the optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters. nih.govnih.gov

For instance, in studies of related benzonitrile (B105546) derivatives, DFT has been successfully used to perform full structure optimization and normal mode analysis to interpret vibrational spectra. derpharmachemica.com These calculations reveal how different functional groups attached to the benzene (B151609) ring influence bond lengths, bond angles, and vibrational modes. derpharmachemica.com The method is also a powerful tool for studying structures and energetic properties, including heats of formation and thermal stability. nih.gov

Note: The values presented are typical for benzonitrile derivatives and may vary for this compound. The data is illustrative of the types of parameters obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory are invaluable for obtaining precise predictions of electronic energies and molecular geometries. researchgate.net

In the context of molecules similar to this compound, ab initio calculations have been employed to study excited states and internal charge transfer processes. researchgate.net For example, multireference configuration interaction (MRCI) methods have been used to investigate the potential energy surfaces of excited states, providing insights into photophysical phenomena like dual fluorescence. researchgate.net These high-accuracy predictions are crucial for understanding the detailed electronic behavior of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, considering its conformational flexibility and interactions with its environment.

MD simulations model the movement of atoms and molecules based on classical mechanics. These simulations are particularly useful for exploring the vast conformational space of flexible molecules like this compound, which possesses a flexible diethoxyethoxy side chain. By simulating the molecule's behavior in a solvent, such as water, MD can reveal preferred conformations and the dynamics of their interconversion.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. For instance, simulations can elucidate how molecules of this compound might interact with each other or with other molecules in a solution. This is critical for understanding properties like solubility and aggregation behavior. Studies on related benzonitrile compounds have used MD simulations to investigate their interactions with biological macromolecules, providing insights into their potential as inhibitors. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is a powerful tool for structural elucidation and understanding molecular properties.

DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. derpharmachemica.comresearchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. derpharmachemica.com This process helps in confirming the molecular structure and understanding how different parts of the molecule contribute to its vibrational spectrum. derpharmachemica.com

Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). These calculations provide information about the energies of electronic transitions, which are observed as absorption bands in the UV-Vis spectrum. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from these simulations also indicate the possibility of charge transfer within the molecule. derpharmachemica.com

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Model Benzonitrile Compound

| Spectroscopic Technique | Calculated Parameter | Experimental Value |

|---|---|---|

| FTIR | C≡N stretch frequency | ~2230 cm⁻¹ |

| Raman | Ring breathing mode | ~1000 cm⁻¹ |

| UV-Vis | λ_max (electronic transition) | ~275 nm |

Note: This table provides illustrative data for a generic benzonitrile and serves to demonstrate the correlation between calculated and experimental values. Actual values for this compound would require specific experimental and computational studies.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical methods can identify reactants, products, intermediates, and, crucially, transition states.

The characterization of transition state structures is key to understanding the kinetics and feasibility of a chemical reaction. Computational methods can determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. For example, in cycloaddition reactions involving benzonitrile derivatives, DFT calculations have been used to explore the regiochemistry and the polar nature of the reaction mechanism. mdpi.com

Furthermore, theoretical studies can shed light on the excited-state reaction mechanisms. For molecules that exhibit interesting photophysical properties, computational investigations can elucidate the pathways of relaxation from an electronically excited state, such as through internal conversion or intersystem crossing. nih.gov These insights are vital for designing molecules with specific photochemical or photophysical functions.

Electronic and Optical Property Simulations of this compound

Simulations of the electronic and optical properties of this compound are essential for predicting its behavior in various applications, such as in materials science or as a component in electronic devices.

Quantum chemical calculations can determine a range of electronic properties, including ionization potential, electron affinity, and the distribution of electron density within the molecule. The molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. derpharmachemica.com

Simulations can also predict non-linear optical (NLO) properties. These properties are important for applications in photonics and optoelectronics. Calculations can provide values for polarizability and hyperpolarizability, which are measures of how the electron cloud of the molecule responds to an external electric field. Studies on similar benzonitrile derivatives have shown that the presence of donor and acceptor groups can significantly enhance NLO properties. derpharmachemica.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzonitrile |

| 4-Methyl 3-nitrobenzonitrile |

| 2-Formyl benzonitrile |

| 2-Amino-6-arylsulphonylbenzonitriles |

| 17β-Estradiol |

| Oseltamivir carboxylate |

| 2-Amino-5-fluorobenzonitrile |

| 2,3-Dihydroxy benzonitrile |

| 2,3-Dimethoxy benzoic acid |

| 2,3-Dimethoxy benzamide (B126) |

| Tetranitro-5,5′-bis-1,2,4-triazoles |

| Benzonitrile N-oxide |

| β-Phosphorylated nitroethenes |

| 4-Nitro-substituted Δ2-isoxazolines |

| 5-Nitro-substituted Δ2-isoxazoline |

| 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate |

| 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(arylideneacetohydrazide) |

| 2-(2'-Hydroxyphenyl)benzothiazole |

| 4-(N,N-Dimethylamino)benzonitrile |

| 2-(2,2-Dimethoxyethyl)benzonitrile |

| 2-[(2,2-Diethoxyethylamino)methyl]benzonitrile |

Advanced Research Applications and Functional Material Integration of 2 2,2 Diethoxyethoxy Benzonitrile

Role as a Key Intermediate in Complex Organic Synthesis

The structure of 2-(2,2-Diethoxyethoxy)benzonitrile, featuring a benzonitrile (B105546) group and a diethoxyethoxy side chain, suggests its potential as a versatile intermediate in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, which are fundamental to the construction of more complex molecular architectures.

Precursor for Advanced Heterocyclic Systems

The benzonitrile moiety is a common starting point for the synthesis of various nitrogen-containing heterocyclic compounds. Through cyclization reactions, the nitrile group can participate in the formation of rings, leading to the creation of pyridines, pyrimidines, or more complex fused heterocyclic systems. The diethoxyethoxy substituent could influence the solubility and reactivity of these resulting heterocyclic compounds, potentially making them more amenable to processing in certain applications.

Building Block for Polymeric Materials

While direct evidence of this compound's use as a monomer in polymerization is not prominent, its functional groups offer possibilities for incorporation into polymer backbones or as pendant groups. The nitrile group could undergo polymerization or be modified post-polymerization. The flexible and polar diethoxyethoxy chain could impart desirable properties to a polymer, such as increased solubility in organic solvents or enhanced compatibility with other materials.

Exploration in Optoelectronic and Photonic Devices

The application of organic molecules in optoelectronic and photonic devices is an area of intense research. The performance of these materials is intrinsically linked to their molecular structure and electronic properties.

Non-linear Optical (NLO) Material Development

Organic materials with significant non-linear optical (NLO) properties are sought after for applications in telecommunications and optical computing. These properties often arise from molecules with a donor-pi-acceptor (D-π-A) structure. While this compound itself does not fit the classic D-π-A mold, it could be chemically modified to incorporate strong electron-donating groups, potentially leading to a molecule with NLO activity.

Photoresponsive Systems and All-Optical Switching

Photoresponsive systems rely on molecules that can undergo a reversible change in their properties upon exposure to light. The benzonitrile unit, while not a traditional photo-switch, could be integrated into larger systems containing photochromic moieties. The diethoxyethoxy group might influence the switching speed and fatigue resistance of such materials by altering the local environment of the photoactive unit.

Applications in Chemosensor and Molecular Recognition Systems

The development of chemosensors for the selective detection of specific ions or molecules is a critical area of analytical chemistry. The design of these sensors often involves a receptor unit that binds to the target analyte and a signaling unit that produces a detectable response.

Functionalization for Surface Chemistry and Interface Engineering

A comprehensive review of scientific literature and patent databases reveals a notable absence of published research specifically detailing the application of this compound in the functionalization of materials for surface chemistry and interface engineering. While the molecular structure of this compound, featuring a nitrile group and an ether linkage, suggests theoretical potential for various surface modification strategies, no concrete experimental data or detailed research findings have been reported to substantiate such applications.

The nitrile group (–C≡N) could theoretically be a versatile handle for chemical transformations. For instance, it could potentially be hydrolyzed to a carboxylic acid or reduced to an amine. These functional groups are well-known for their utility in subsequent surface coupling reactions, such as amidation or esterification, to graft the molecule onto a substrate. The diethoxyethoxy tail could, in principle, influence the surface energy and wettability of the modified material.

However, without specific studies, any discussion of its role in surface chemistry remains speculative. There are no available research findings that detail the methods, substrates, or outcomes of using this compound for creating functional surfaces. Similarly, its integration into advanced functional materials for tailoring interfacial properties has not been described in the accessible scientific literature.

Research Findings Data Table

Due to the lack of specific research on the functionalization of this compound for surface chemistry and interface engineering, a data table of research findings cannot be compiled.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,2-Diethoxyethoxy)benzonitrile in laboratory settings?

The compound can be synthesized via Williamson ether synthesis , where a benzonitrile derivative with a hydroxyl group undergoes nucleophilic substitution with a diethyl ether-containing alkyl halide. For example, using sodium hydride (NaH) as a base in dimethylformamide (DMF) facilitates deprotonation of the hydroxyl group, followed by reaction with 1-bromo-2,2-diethoxyethane. This method is analogous to strategies used for synthesizing structurally similar ether-linked benzonitriles .

Key Reaction Conditions :

- Reagents: NaH, DMF, 1-bromo-2,2-diethoxyethane.

- Temperature: 60–80°C under inert atmosphere.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.3–8.0 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂), and ether-linked methylene (δ 4.0–4.3 ppm).

- ¹³C NMR : Nitrile carbon (δ ~115–120 ppm), ether carbons (δ 60–70 ppm), and aromatic carbons.

Q. How does the diethoxyethoxy substituent influence the compound’s stability under acidic or basic conditions?

The ether linkage is susceptible to acid-catalyzed hydrolysis, which can cleave the diethoxyethoxy group, forming a phenol derivative. Under basic conditions, the nitrile group may undergo hydrolysis to a carboxylic acid. Stability studies should include pH-dependent degradation assays monitored via HPLC or TLC .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys leverage reaction databases to propose feasible pathways, prioritizing precursors with high synthetic accessibility scores .

- DFT Calculations : Analyze transition states for ether cleavage or nitrile reactivity. For example, calculate activation energies for SN2 mechanisms at the ether oxygen or electrophilic aromatic substitution at the nitrile-bearing ring .

Q. How can researchers resolve contradictions in reported biological activities of benzonitrile derivatives?

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing nitrile vs. electron-donating ethoxy groups) on target binding.

- Meta-Analysis : Cross-reference in vitro bioactivity data (e.g., enzyme inhibition) with in vivo pharmacokinetic profiles to identify confounding factors like metabolic instability .

Q. What experimental designs are optimal for studying the compound’s potential as a fluorinated pharmaceutical intermediate?

- Isotopic Labeling : Incorporate ¹⁸O or deuterium into the ethoxy groups to track metabolic pathways.

- Crystallography : Resolve X-ray structures of co-crystals with target enzymes (e.g., cytochrome P450) to elucidate binding modes.

- In Silico Docking : Use AutoDock or Schrödinger Suite to predict interactions with biological targets, validated by surface plasmon resonance (SPR) binding assays .

Key Considerations for Methodological Rigor

- Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) to mitigate batch-to-batch variability.

- Contradictory Data : Cross-validate spectral data with multiple techniques (e.g., GC-MS alongside NMR) to confirm structural assignments .

- Ethical Compliance : Adhere to ECHA guidelines for handling nitriles, which may release toxic HCN under extreme conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.